molecular formula C20H23N5O4 B15028922 7-(3-hydroxypropyl)-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-(3-hydroxypropyl)-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15028922
M. Wt: 397.4 g/mol
InChI Key: YHAIVNPEHNVLGO-UHFFFAOYSA-N
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Description

This compound is a highly specialized heterocyclic molecule featuring a fused tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with functional groups including a 3-hydroxypropyl substituent, an imino group, a ketone, and a carboxamide linked to an oxolane (tetrahydrofuran) methyl moiety.

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

7-(3-hydroxypropyl)-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H23N5O4/c21-17-14(19(27)22-12-13-5-3-10-29-13)11-15-18(25(17)8-4-9-26)23-16-6-1-2-7-24(16)20(15)28/h1-2,6-7,11,13,21,26H,3-5,8-10,12H2,(H,22,27)

InChI Key

YHAIVNPEHNVLGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCCO

Origin of Product

United States

Preparation Methods

The synthesis of 7-(3-hydroxypropyl)-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common synthetic route includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction typically involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The oxolan-2-yl group can be substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(3-hydroxypropyl)-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into three categories based on the provided evidence: tricyclic heterocycles , amide/ester derivatives , and bioactive spiro compounds .

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Functional Groups Synthesis Method (Reference) Potential Bioactivity
7-(3-Hydroxypropyl)-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[...]tetradeca...-carboxamide 1,7,9-Triazatricyclo[8.4.0.0³,⁸] core Hydroxypropyl, imino, oxo, oxolane-methyl carboxamide Likely multi-step amidation/cyclization Not reported; inferred enzyme inhibition
5-Hydroxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl esters () Chromene core Methoxyaryl, ester, ketone Pd/C-catalyzed hydrogenation, esterification Anticancer (methoxy groups enhance lipophilicity)
8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione derivatives () Spiro[4.5]decane core Benzothiazole, amide, hydroxyl Spirocyclization via Schiff base formation Antimicrobial, photophysical applications
Cephalosporin analogs () Bicyclic β-lactam core Thiadiazole, tetrazole, carboxylic acid Enzymatic acylation Antibacterial (β-lactamase resistance)

Key Findings :

Structural Complexity vs. Bioactivity :

  • The target compound’s triazatricyclic core is more complex than the chromene derivatives in but shares functional motifs (amide/ester linkages) that enhance solubility and target binding.
  • Unlike cephalosporins () , which prioritize β-lactam rings for antibacterial activity, the hydroxypropyl and oxolane groups in the target compound suggest a focus on eukaryotic targets (e.g., kinases or proteases).

Synthetic Challenges :

  • The synthesis of tricyclic systems often requires precise cyclization steps, as seen in ’s spiro compounds, which employ Schiff base intermediates and spirocyclization .
  • Methoxy-substituted chromenes () utilize Pd/C-catalyzed hydrogenation and esterification, methods that could theoretically apply to the target compound’s hydroxypropyl group .

Functional Group Influence: The oxolane-methyl carboxamide group may enhance blood-brain barrier penetration compared to purely aromatic analogs (e.g., ’s chromenes) . The imino and ketone groups could enable chelation of metal ions, a feature exploited in catalytic or metalloenzyme-targeting compounds .

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